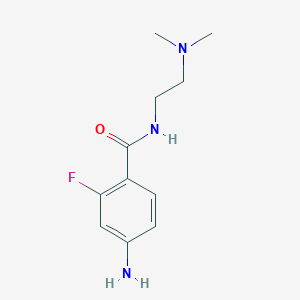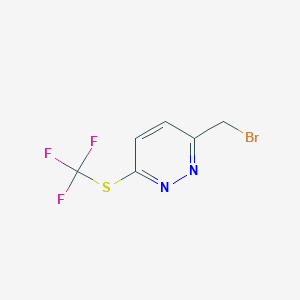![molecular formula C12H15F2N3S B11759399 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their functionalization and coupling.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Fluorination: The fluorination of the pyrazole and thiophene rings is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step involves the coupling of the fluorinated pyrazole and thiophene intermediates using a suitable amine coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and thiophene rings.
Reduction: Reduction reactions can target the fluorinated positions, potentially replacing fluorine atoms with hydrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: De-fluorinated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated groups may enhance binding affinity and specificity, while the pyrazole and thiophene rings provide structural stability and reactivity.
類似化合物との比較
Similar Compounds
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine: Lacks fluorine atoms, making it less reactive.
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine: Similar structure but with different substitution patterns.
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to its dual fluorination, which enhances its reactivity and potential for various applications. The combination of pyrazole and thiophene rings also provides a versatile framework for further functionalization and study.
特性
分子式 |
C12H15F2N3S |
|---|---|
分子量 |
271.33 g/mol |
IUPAC名 |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H15F2N3S/c1-3-17-12(14)10(8(2)16-17)7-15-6-9-4-5-11(13)18-9/h4-5,15H,3,6-7H2,1-2H3 |
InChIキー |
ZSPIACOYOFJTKM-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CC=C(S2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


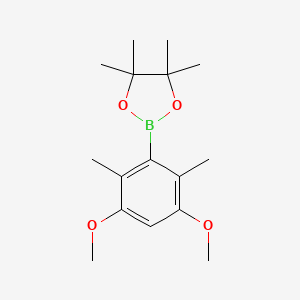
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
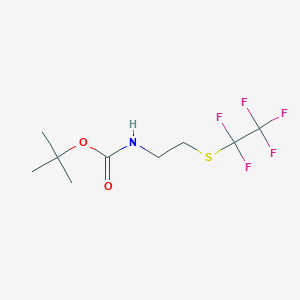
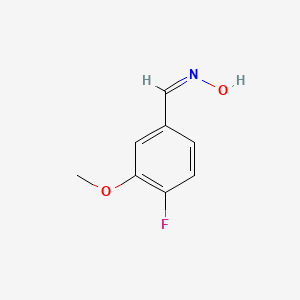
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)

![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)

![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)


